Imidazo[1,2-b]pyridazine-3-carbaldehyde
Description
Structural Characteristics and Properties
Chemical Structure and Identification
Imidazo[1,2-b]pyridazine-3-carbaldehyde possesses the Chemical Abstracts Service registry number 154578-27-5 and exhibits the molecular formula C₇H₅N₃O. The compound features a molecular weight of 147.13 grams per mole, establishing its position as a relatively compact heterocyclic structure. The molecular structure consists of a fused bicyclic system where an imidazole ring is connected to a pyridazine ring through a shared nitrogen-carbon bond, with an aldehyde substituent positioned at the 3-position of the imidazole ring.
The Simplified Molecular Input Line Entry System representation of this compound is documented as O=CC1=CN=C2C=CC=NN21, which precisely describes the connectivity pattern of atoms within the molecule. Alternative representations include C1=CC2=NC=C(C=O)N2N=C1, which emphasizes the ring fusion pattern and functional group positioning. The compound is also catalogued under the Molecular Design Limited number MFCD11110245, providing additional identification for chemical databases and suppliers.
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic naming conventions for fused heterocyclic systems. Synonymous designations include imidazo[1,2-b]pyridazine-3-carboxaldehyde, which represents an alternative formulation of the same chemical entity. The structural arrangement places three nitrogen atoms within the bicyclic framework, contributing to the compound's unique electronic properties and chemical reactivity patterns.
Physical and Thermodynamic Properties
The density of this compound has been computationally predicted to be 1.39 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. This density value suggests significant intermolecular interactions, likely arising from the polar nature of the aldehyde functional group and the electron-rich heterocyclic system. The compound exhibits an estimated pKa value of 2.65 ± 0.30, indicating moderately acidic properties that can be attributed to the electron-withdrawing effects of the nitrogen-containing heterocycles.
Storage requirements for this compound specify maintenance under inert gas atmosphere, specifically nitrogen or argon, at temperatures between 2-8 degrees Celsius. These storage conditions reflect the compound's sensitivity to oxidative degradation and thermal decomposition, necessitating careful handling procedures to preserve chemical integrity. The requirement for low-temperature storage suggests potential thermal instability of the aldehyde functional group under ambient conditions.
| Property | Value | Unit | Method |
|---|---|---|---|
| Molecular Weight | 147.13 | g/mol | Experimental |
| Density | 1.39 ± 0.1 | g/cm³ | Predicted |
| pKa | 2.65 ± 0.30 | - | Predicted |
| Storage Temperature | 2-8 | °C | Recommended |
The polar surface area calculations reveal significant implications for the compound's solubility and membrane permeability characteristics. These thermodynamic properties influence the compound's behavior in various chemical environments and affect its potential applications in medicinal chemistry research.
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecule. The aldehyde proton typically appears as a distinctive singlet in the downfield region, reflecting the deshielding effect of the carbonyl group.
Related imidazo[1,2-b]pyridazine compounds demonstrate specific chemical shift patterns that can be extrapolated to understand the spectroscopic behavior of the 3-carbaldehyde derivative. The aromatic protons of the fused ring system exhibit chemical shifts characteristic of electron-deficient heterocyclic environments, with coupling patterns that reflect the specific substitution pattern and ring fusion geometry.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the aldehyde group appearing characteristically downfield due to the electron-withdrawing nature of the oxygen atom. The aromatic carbons within the fused ring system exhibit chemical shifts that reflect their unique electronic environments influenced by the nitrogen heteroatoms.
Infrared and Raman Spectral Features
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The aldehyde carbonyl group exhibits a strong absorption band in the region typical for aromatic aldehydes, reflecting the stretching vibration of the carbon-oxygen double bond. The heterocyclic ring systems contribute additional absorption features corresponding to carbon-nitrogen and carbon-carbon stretching vibrations.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in infrared spectra. The aromatic ring breathing modes and the symmetric stretching vibrations of the fused ring system are typically observable in Raman spectra, providing additional structural confirmation.
Mass Spectrometry Profiles
Mass spectrometry analysis confirms the molecular weight of this compound as 147.13 atomic mass units, corresponding to the molecular formula C₇H₅N₃O. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 148, providing definitive molecular weight confirmation. Fragmentation patterns in mass spectrometry reveal characteristic loss of the carbonyl group and subsequent ring fragmentation processes.
High-resolution mass spectrometry enables precise molecular formula determination and distinguishes this compound from potential isomers or closely related structures. The fragmentation pathways provide insights into the relative stability of different portions of the molecule and can assist in structural elucidation of related compounds.
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the conjugated aromatic system in this compound. The extended conjugation through the fused heterocyclic system and the aldehyde functional group results in absorption bands that provide information about the electronic structure and potential photochemical properties.
The absorption maxima typically occur in the ultraviolet region, reflecting π-π* transitions within the aromatic system. The presence of nitrogen heteroatoms introduces n-π* transitions that can appear at longer wavelengths and provide additional spectroscopic signatures. These electronic transitions are sensitive to solvent effects and can provide information about intermolecular interactions in solution.
X-ray Crystallographic Studies
Crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements. While specific crystallographic data for this compound are not extensively documented in the available literature, related imidazo[1,2-b]pyridazine structures provide insights into the expected geometric parameters.
The planar nature of the fused ring system is anticipated based on the aromatic character of both the imidazole and pyridazine components. The aldehyde functional group is expected to be coplanar with the heterocyclic system, maximizing conjugation and stabilizing the overall molecular structure. Intermolecular hydrogen bonding interactions involving the aldehyde oxygen and ring nitrogen atoms would influence crystal packing arrangements.
Crystallographic studies would reveal the precise conformation of the molecule in the solid state and provide information about polymorphic forms that might exist under different crystallization conditions. The molecular packing arrangements would influence physical properties such as melting point, solubility, and stability characteristics.
Computational Structure Analysis
Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of this compound. The topological polar surface area has been calculated as 47.26 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics. The calculated logarithm of the partition coefficient is 0.5418, suggesting balanced hydrophilic-lipophilic properties.
| Computational Parameter | Value | Unit |
|---|---|---|
| Topological Polar Surface Area | 47.26 | Ų |
| LogP | 0.5418 | - |
| Hydrogen Bond Acceptors | 4 | count |
| Hydrogen Bond Donors | 0 | count |
| Rotatable Bonds | 1 | count |
The molecular geometry optimization reveals that the compound contains four hydrogen bond acceptor sites, corresponding to the three nitrogen atoms and the aldehyde oxygen atom. Notably, the structure contains no hydrogen bond donor groups, as all hydrogen atoms are attached to carbon atoms within the aromatic system. The presence of only one rotatable bond reflects the rigid nature of the fused ring system, with conformational flexibility limited to rotation around the carbon-carbon bond connecting the aldehyde group to the imidazole ring.
Molecular orbital calculations provide insights into the electronic distribution within the molecule and identify reactive sites for potential chemical transformations. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and its potential for participating in various chemical reactions. Electrostatic potential mapping reveals regions of positive and negative charge distribution, which influence intermolecular interactions and chemical reactivity patterns.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKQVARUFORQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665455 | |
| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154578-27-5 | |
| Record name | Imidazo[1,2-b]pyridazine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154578-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of Carboxylate Intermediates
Carboxylate esters, such as 2 , can be hydrolyzed to carboxylic acids (8 ) using aqueous base (e.g., NaOH or LiOH). Subsequent reduction of the carboxylic acid to an aldehyde remains challenging due to over-reduction risks. However, controlled reductions using Rosenmund catalysts (Pd/BaSO₄) or lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃) may afford the aldehyde selectively. For instance, imidazo[1,2-b]pyridazine-3-carboxylic acid (8 ) treated with LiAlH(t-Bu)₃ in tetrahydrofuran at −78°C yielded the corresponding alcohol, which was oxidized to the aldehyde using MnO₂.
Direct Formylation Strategies
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation introduces an aldehyde group at electron-rich positions of heterocycles. Applying this to imidazo[1,2-b]pyridazine requires activating the C3 position. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium ion, which reacts with the heterocycle to install the formyl group. Optimal conditions (e.g., 0°C, 4 h reaction time) achieved a 65% yield for analogous imidazo[1,2-a]pyridine-3-carbaldehydes.
Catalytic C–H Activation
Oxidation of Hydroxymethyl Precursors
Hydroxymethylimidazo[1,2-b]pyridazines, accessible via nucleophilic addition to ester intermediates, can be oxidized to aldehydes. Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes primary alcohols to aldehydes without over-oxidation. For instance, compound 9a (hydroxymethyl derivative) treated with MnO₂ for 12 h yielded Imidazo[1,2-b]pyridazine-3-carbaldehyde in 72% purity, confirmed by LCMS.
Analytical Characterization and Validation
Spectroscopic Confirmation
Single-Crystal X-ray Diffraction (SXRD)
SXRD analysis of structurally similar compounds (9 and 18 ) confirmed planar geometry and regiospecific functionalization, supporting the proposed aldehyde orientation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 4-Bromo-6-chloropyridazin-3-amine | Ethyl acetoacetate, H₂SO₄ | 85 | 95 |
| Vilsmeier-Haack | Imidazo[1,2-b]pyridazine | POCl₃, DMF, 0°C | 65 | 90 |
| Catalytic C–H Activation | Imidazo[1,2-b]pyridazine | Pd(OAc)₂, BrettPhos, CO/H₂ | 58 | 88 |
| MnO₂ Oxidation | Hydroxymethyl derivative | MnO₂, CH₂Cl₂, rt, 12 h | 72 | 94 |
Challenges and Optimization Opportunities
-
Over-Oxidation Risks : Carboxylic acid intermediates may form during aldehyde synthesis, necessitating precise stoichiometry and low-temperature conditions.
-
Solvent Systems : Aqueous micellar media (e.g., SDS/water) improved yields in analogous imidazo[1,2-a]pyridine syntheses by enhancing reagent solubility.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) could reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including inflammatory and autoimmune disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as an inhibitor of certain kinases, which play a crucial role in signal transduction pathways. By inhibiting these kinases, the compound can modulate cellular processes and exert its biological effects .
Comparison with Similar Compounds
Key Structural Analogs
The following table highlights structurally related compounds and their similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8 | 0.83 | Pyridine ring instead of pyridazine |
| Imidazo[1,2-a]pyridin-3-ylmethanamine | 235106-53-3 | 0.85 | Amine substituent instead of carbaldehyde |
| 5-Methylimidazo[1,2-a]pyridin-3-amine | 81809-82-7 | 0.76 | Methyl and amine groups at positions 5/3 |
Pharmacological Profiles
Biological Activity
Imidazo[1,2-b]pyridazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and recent research findings.
1. Overview of Biological Activity
This compound has been investigated for multiple biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antiviral Properties : Shows promise in inhibiting viral replication.
- Anticancer Effects : Demonstrates activity against different cancer cell lines.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been identified as an inhibitor of transforming growth factor-β activated kinase (TAK1), which is implicated in several malignancies, including multiple myeloma. It operates at nanomolar concentrations, influencing cellular signaling pathways critical for tumor progression .
- Selectivity Against Kinases : Recent studies indicate that derivatives of this compound exhibit selectivity for certain kinases, such as TYK2, with minimal off-target effects. For example, a derivative showed only 0.5% inhibition across a panel of 386 kinases at a concentration of 1 µM .
3. Antimicrobial Activity
Recent research has highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). A series of compounds were evaluated for their minimum inhibitory concentration (MIC) values:
| Compound | MIC (µM) against Mtb | Comments |
|---|---|---|
| 3-Methoxy-2-phenyl derivative | 0.63 - 1.26 | Highly active in vitro but showed poor metabolic stability in vivo |
| Other derivatives | Varied | Some exhibited selectivity and potent activity against Mtb strains |
Despite promising in vitro results, these compounds often demonstrated limited efficacy in vivo due to rapid metabolism .
Case Study 1: Inhibition of TAK1
A study focused on the inhibition of TAK1 by this compound showed that it effectively reduced cell proliferation in multiple myeloma cell lines. The IC50 values indicated strong inhibition at low concentrations, showcasing its potential as a therapeutic agent .
Case Study 2: Anti-Tuberculosis Activity
Research involving high-throughput screening identified several imidazo[1,2-b]pyridazine derivatives with significant anti-tubercular activity. The most potent compounds were subjected to structure-activity relationship (SAR) studies to optimize their efficacy while minimizing toxicity .
5. Future Directions
The exploration of this compound derivatives continues to be an active area of research. Future studies may focus on:
- Improving Metabolic Stability : Enhancing the pharmacokinetic profiles to ensure better in vivo efficacy.
- Expanding Biological Targets : Investigating additional molecular targets beyond kinases to broaden therapeutic applications.
- Combination Therapies : Evaluating the synergistic effects when combined with existing therapies for enhanced efficacy against resistant strains.
Q & A
Q. What are the primary synthetic routes to Imidazo[1,2-b]pyridazine-3-carbaldehyde?
The synthesis typically involves condensation reactions between substituted pyridazines and carbonyl-containing reagents. A common method uses haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the imidazo[1,2-b]pyridazine core, followed by oxidation to introduce the aldehyde group . Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) are also employed to functionalize the core structure, as demonstrated in the synthesis of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine using palladium catalysts .
Q. How is the purity and structure of this compound validated?
Standard characterization includes:
- HPLC (for purity assessment, typically ≥95% ).
- NMR spectroscopy (¹H and ¹³C) to confirm the aldehyde proton at δ ~9.8–10.2 ppm and aromatic backbone signals.
- Mass spectrometry (HRMS or ESI-MS) to verify the molecular ion peak (C₇H₅N₃O, MW 147.13) .
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation.
Q. What are the key storage and handling precautions for this compound?
Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation or decomposition. Use gloves and eye protection (P280, H302 safety protocols) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in functionalizing this compound?
Regioselectivity in cross-coupling reactions (e.g., C-6 vs. C-2 substitution) depends on:
- Catalyst system : Palladium with bulky ligands (e.g., XPhos) favors C-6 arylation due to steric effects .
- Substrate electronic factors : Electron-withdrawing groups on the pyridazine ring direct coupling to electron-deficient positions.
- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) enhance reaction rates but may reduce selectivity .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-b]pyridazine derivatives?
Discrepancies often arise from:
- Purity variations : Impurities ≥5% (e.g., unreacted starting materials) can skew bioassay results .
- Assay conditions : Differences in cell lines (e.g., Staphylococcus aureus vs. Pseudomonas aeruginosa) or concentrations (µM vs. nM) affect potency comparisons .
- Conformational analysis : Chalcogen bonding (e.g., 1,4 N⋯S interactions) may alter binding conformations in enzyme assays, as seen in Haspin inhibitors .
Q. How can computational methods guide the design of imidazo[1,2-b]pyridazine-based kinase inhibitors?
- Molecular docking : Predict binding modes to ATP pockets (e.g., Haspin kinase) by modeling interactions between the aldehyde group and lysine residues .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize inhibitory activity .
- MD simulations : Assess stability of inhibitor-enzyme complexes under physiological conditions (e.g., solvation effects) .
Methodological Challenges and Solutions
Q. What are the limitations of transition-metal-catalyzed syntheses, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
